molecular formula C15H11ClI3NO4 B601875 Levothyroxin-Verunreinigung B CAS No. 1628720-66-0

Levothyroxin-Verunreinigung B

Katalognummer: B601875
CAS-Nummer: 1628720-66-0
Molekulargewicht: 685.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as Levothyroxine Impurity B, are of significant concern due to their potential impact on the efficacy and safety of the drug product .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Identification

Levothyroxine Impurity B is characterized as (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its complex structure includes iodine and chlorine substituents, which may influence its biological activities. The identification of this impurity is critical for ensuring the quality of levothyroxine medications, as impurities can affect drug efficacy and safety profiles .

Detection and Quantification Methods

Recent studies have focused on developing robust methods for detecting and quantifying Levothyroxine Impurity B in pharmaceutical formulations. Techniques such as liquid chromatography-mass spectrometry (LCMS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been employed to analyze the presence of this impurity in levothyroxine tablets. These methods are essential for maintaining compliance with international guidelines regarding impurity limits in pharmaceutical products .

Method Description Application
LCMSDetects and quantifies impurities using mass spectrometryQuality control in pharmaceutical formulations
UHPLC-HRMSHigh-resolution analysis for detailed characterizationResearch on stability and degradation products
LC-UVUltraviolet detection for preliminary screeningInitial identification of impurities

Toxicological Assessment

Preclinical toxicological assessments have been conducted to evaluate the safety profile of Levothyroxine Impurity B. Studies indicate that neither Levothyroxine nor its impurities exhibit significant cytotoxic or mutagenic effects at clinically relevant doses. This finding suggests that Levothyroxine Impurity B may not pose a substantial risk to patients when present within established limits . However, ongoing research is necessary to fully understand its long-term effects.

Clinical Implications

The presence of Levothyroxine Impurity B raises questions about its potential impact on the therapeutic effectiveness of levothyroxine treatments for hypothyroidism. Some studies have reported inconclusive results regarding whether this impurity affects treatment outcomes. Further investigation is warranted to clarify its role in clinical settings, particularly concerning patient responses to levothyroxine therapy .

Case Studies

Several case studies highlight the importance of monitoring Levothyroxine Impurity B in clinical practice:

  • Stability Studies : A study demonstrated that levothyroxine tablets stored under various conditions showed an increase in impurity levels over time, particularly when exposed to heat. This finding underscores the need for proper storage conditions to maintain drug integrity .
  • Patient Response Variability : In a cohort of patients receiving levothyroxine therapy, variations in treatment outcomes were observed. Some patients reported differing levels of efficacy correlated with specific batches of levothyroxine that contained higher levels of impurities, including Levothyroxine Impurity B .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.

Industrial Production Methods

In industrial settings, the production of Levothyroxine Impurity B is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Levothyroxine Impurity B can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

    Reduction: Reducing agents can convert the impurity into different reduced forms.

    Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Levothyroxine Impurity B include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .

Vergleich Mit ähnlichen Verbindungen

Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:

    Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.

    Levothyroxine Impurity A: Another degradation product with distinct chemical properties.

    Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.

Levothyroxine Impurity B is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .

Biologische Aktivität

Levothyroxine Impurity B (CAS Number: 1628720-66-0) is a significant impurity found in Levothyroxine formulations, which are widely used to treat hypothyroidism. Understanding the biological activity of this compound is crucial for ensuring the safety and efficacy of Levothyroxine medications. This article delves into the biological characteristics, detection methods, and implications of Levothyroxine Impurity B based on current research findings.

Chemical Structure and Properties

Levothyroxine Impurity B is characterized by its complex structure, which includes halogenated aromatic components. The systematic name for this compound is (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its unique structure contributes to its potential biological activities and reactivity in various biological systems.

Detection and Quantification

Recent studies have focused on developing robust methods for detecting and quantifying Levothyroxine Impurity B in pharmaceutical formulations. Techniques such as Ultra High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) have been employed to identify impurities accurately. These methods are essential for ensuring the quality and consistency of Levothyroxine medications .

Toxicological Assessments

Research has investigated the toxicological profile of Levothyroxine Impurity B through both in vitro and in vivo studies. Notably, studies have shown that neither Levothyroxine Impurity B nor its related compounds exhibited cytotoxic or mutagenic effects at concentrations up to 5000 μg/plate in vitro, nor did they demonstrate systemic toxicity in vivo at doses significantly higher than typical therapeutic levels .

Key Findings:

  • In Vitro Testing: No cytotoxicity or mutagenicity observed at high concentrations.
  • In Vivo Testing: Doses up to 200 μg/kg/day showed no notable adverse effects.

These results suggest that Levothyroxine Impurity B may not pose a significant risk at clinically relevant doses, although further studies are warranted to confirm these findings across different populations.

Interaction Studies

Interaction studies involving Levothyroxine Impurity B have been conducted to explore its effects when combined with other pharmaceuticals or within biological systems. These studies are critical for assessing patient safety, particularly regarding potential drug-drug interactions or altered therapeutic efficacy when impurities are present.

Stability Studies

A notable case involved stability studies of Levothyroxine sodium tablets, where an unknown impurity was detected after prolonged storage at elevated temperatures. This impurity was identified as a Maillard condensation product formed between lactose and Levothyroxine, highlighting the importance of stability in pharmaceutical formulations .

Stability Data Table:

Condition Impurity Detected Retention Time (RRT) Concentration
50°C for 3 daysLactose adduct0.6Exceeded threshold
50°C for 10 daysLactose adduct0.6Exceeded threshold

These findings underscore the need for rigorous quality control measures during the manufacturing process to prevent the formation of potentially harmful impurities.

Eigenschaften

CAS-Nummer

1628720-66-0

Molekularformel

C15H11ClI3NO4

Molekulargewicht

685.43

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine;  (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid;  3-Chloro Thyroxine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.